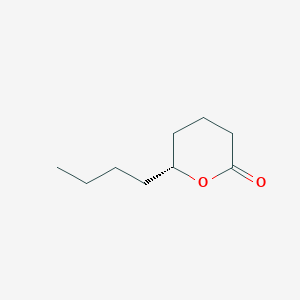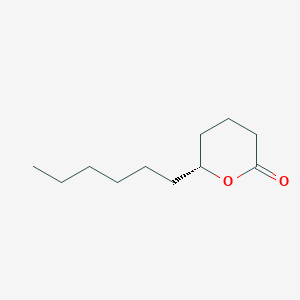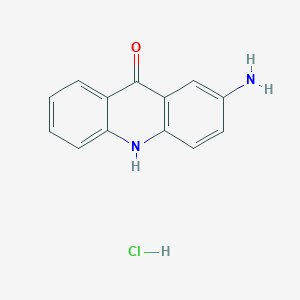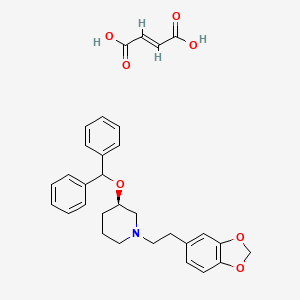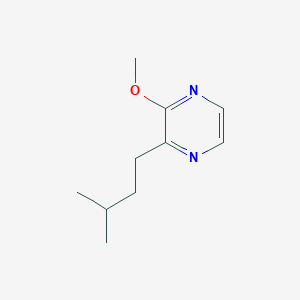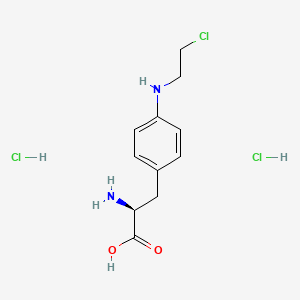
2-Methoxy-d3-3,5-dimethylpyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Methoxy-d3-3,5-dimethylpyrazine is a deuterium-labeled compound . Deuterium, a stable isotope of hydrogen, is often incorporated into drug molecules as tracers for quantitation during the drug development process .
Molecular Structure Analysis
The molecular formula of this compound is C7H7D3N2O . The average mass is 141.19 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Methoxy-3,5-dimethylpyrazine include a density of 1.0±0.1 g/cm3, a boiling point of 177.7±35.0 °C at 760 mmHg, and a vapor pressure of 1.4±0.3 mmHg at 25°C . The compound has a molar refractivity of 38.8±0.3 cm3, and its polar surface area is 35 Å2 .Safety and Hazards
While specific safety and hazard information for 2-Methoxy-d3-3,5-dimethylpyrazine is not available, it’s important to handle all chemicals with care. General safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
Future Directions
Deuterium labeling, such as in 2-Methoxy-d3-3,5-dimethylpyrazine, has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . This suggests that research into deuterium-labeled compounds may continue to be a significant area of focus in drug development.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-Methoxy-d3-3,5-dimethylpyrazine involves the reaction of 2-methoxy-d3-3,5-dimethylpyrazine-1-carboxylic acid with thionyl chloride followed by reaction with methanol.", "Starting Materials": [ "2-methoxy-d3-3,5-dimethylpyrazine-1-carboxylic acid", "Thionyl chloride", "Methanol" ], "Reaction": [ "Step 1: Dissolve 2-methoxy-d3-3,5-dimethylpyrazine-1-carboxylic acid in dry dichloromethane.", "Step 2: Add thionyl chloride dropwise to the solution while stirring at room temperature.", "Step 3: Heat the reaction mixture at reflux for 2 hours.", "Step 4: Cool the reaction mixture to room temperature and evaporate the excess thionyl chloride under reduced pressure.", "Step 5: Add methanol to the residue and heat the mixture at reflux for 2 hours.", "Step 6: Cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.", "Step 7: Purify the crude product by column chromatography to obtain 2-Methoxy-d3-3,5-dimethylpyrazine." ] } | |
CAS RN |
1335402-04-4 |
Molecular Formula |
C7H7D3N2O |
Molecular Weight |
141.19 |
Purity |
95% min. |
synonyms |
2-Methoxy-d3-3,5-dimethylpyrazine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



